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Compound of Interest

Compound Name:
2-(Benzyloxy)-5-(tert-

butyl)benzaldehyde

Cat. No.: B3029817 Get Quote

An In-depth Technical Guide to 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde

Introduction
2-(Benzyloxy)-5-(tert-butyl)benzaldehyde is a substituted aromatic aldehyde of significant

interest to the scientific community, particularly those in medicinal chemistry and drug

discovery. Its molecular architecture, featuring a reactive aldehyde, a sterically influential tert-

butyl group, and a versatile benzyloxy protecting group, makes it a valuable synthetic

intermediate. The aldehyde functionality serves as a versatile anchor for a multitude of

chemical transformations, enabling the construction of complex molecular scaffolds.[1] The tert-

butyl group can enhance lipophilicity and modulate interactions with biological targets, while the

benzyloxy group can be strategically removed or used to influence the electronic properties of

the aromatic ring.

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-5-(tert-
butyl)benzaldehyde, designed for researchers, scientists, and drug development

professionals. We will cover its fundamental physicochemical properties, provide detailed

protocols for its synthesis and purification, and explore its applications as a precursor to

bioactive molecules.
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The foundational characteristics of a compound are critical for its application in synthesis and

biological screening. The molecular weight of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde is

268.3 g/mol .[2] A summary of its key properties is presented below.

Property Value Source

Molecular Formula C₁₈H₂₀O₂ [2]

Molecular Weight 268.3 g/mol [2][3][4]

Exact Mass 268.146329876 Da [3][4]

IUPAC Name
2-(benzyloxy)-5-(tert-

butyl)benzaldehyde
N/A

SMILES

CC(C)

(C)C1=CC(=C(C=C1)OCC2=C

C=CC=C2)C=O

[2]

XLogP3-AA (Lipophilicity) 4.5 [3][4]

Hydrogen Bond Donor Count 0 [4]

Hydrogen Bond Acceptor

Count
2 [4]

Rotatable Bond Count 5 [4]

Synthesis Pathway and Experimental Protocol
The synthesis of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde is most logically achieved via a

two-step process: first, the ortho-formylation of 4-tert-butylphenol to create the key

intermediate, 5-tert-butyl-2-hydroxybenzaldehyde, followed by a Williamson ether synthesis to

introduce the benzyloxy group.
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4-tert-butylphenol

5-tert-butyl-2-hydroxybenzaldehyde

 Duff Reaction 
 (Hexamethylenetetramine, TFA) 

2-(Benzyloxy)-5-(tert-butyl)benzaldehyde

 Williamson Ether Synthesis 
 (Benzyl Bromide, K₂CO₃) 
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Caption: Proposed two-step synthesis of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde.

Protocol 2.1: Synthesis of 5-tert-butyl-2-
hydroxybenzaldehyde (Intermediate)
This protocol is adapted from the Duff reaction, a reliable method for the formylation of

activated phenols. The use of trifluoroacetic acid as both a solvent and catalyst facilitates the

reaction with hexamethylenetetramine.[5]

Materials:

4-tert-butylphenol

Hexamethylenetetramine

Anhydrous trifluoroacetic acid (TFA)

4 M Hydrochloric acid (HCl)

Dichloromethane (DCM)
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Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Under a nitrogen atmosphere, dissolve 4-tert-butylphenol (1 equivalent) and

hexamethylenetetramine (2 equivalents) in anhydrous TFA.

Heat the reaction mixture to 80°C and maintain under reflux for 24 hours. The reaction

progress can be monitored by Thin Layer Chromatography (TLC).

After completion, cool the mixture to room temperature and slowly pour it into a beaker

containing 4 M HCl solution, stirring vigorously for 15 minutes to hydrolyze the intermediate

imine.

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x

volume of aqueous layer).[5]

Combine the organic layers and wash sequentially with 4 M HCl and deionized water.

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield the crude product. This intermediate is often a yellow viscous liquid and can

be purified by column chromatography if necessary.[5]

Protocol 2.2: Synthesis of 2-(Benzyloxy)-5-(tert-
butyl)benzaldehyde
This step employs the Williamson ether synthesis, a classic and robust method for forming

ethers. The phenoxide, generated in situ by the base, acts as a nucleophile, attacking the

electrophilic benzyl bromide.

Materials:

5-tert-butyl-2-hydroxybenzaldehyde

Benzyl bromide

Potassium carbonate (K₂CO₃), anhydrous
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Acetone, anhydrous

Ethyl acetate

Brine solution

Procedure:

To a solution of 5-tert-butyl-2-hydroxybenzaldehyde (1 equivalent) in anhydrous acetone,

add anhydrous K₂CO₃ (1.5-2.0 equivalents). The base is crucial for deprotonating the

phenol, making it nucleophilic.

Add benzyl bromide (1.1 equivalents) dropwise to the stirring suspension at room

temperature.

Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by

TLC, typically 4-12 hours).

Cool the mixture to room temperature and filter off the inorganic salts.

Remove the acetone from the filtrate under reduced pressure.

Dissolve the residue in ethyl acetate and wash with water and then brine. This workup

removes any remaining inorganic salts and water-soluble impurities.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude

2-(Benzyloxy)-5-(tert-butyl)benzaldehyde.

Purification and Characterization
Purification is critical to remove unreacted starting materials, byproducts (e.g., benzyl alcohol),

or over-oxidized impurities (benzoic acid). Column chromatography is the most effective

method.[6]
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Caption: Standard workflow for purification via flash column chromatography.
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Protocol 3.1: Purification by Flash Column
Chromatography
Rationale: A gradient of hexane and ethyl acetate is used as the mobile phase. Non-polar

impurities will elute first in the low-polarity solvent, while the desired, more polar aldehyde

product requires a higher concentration of ethyl acetate to elute from the silica gel.[7]

Materials:

Crude 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde

Silica gel (230-400 mesh)

Hexanes and Ethyl Acetate (EtOAc)

TLC plates

Procedure:

Determine Eluent System: Perform TLC analysis on the crude material using various ratios

of hexanes:EtOAc (e.g., 95:5, 90:10, 80:20). The optimal system should provide a retention

factor (Rƒ) of ~0.3 for the desired product.[7]

Column Packing: Prepare a slurry of silica gel in 100% hexanes and pack it into a glass

column.

Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent

and load it onto the top of the silica gel bed.

Elution: Begin eluting with a low-polarity mixture (e.g., 98:2 Hexanes:EtOAc). Gradually

increase the polarity by increasing the percentage of ethyl acetate.

Fraction Collection: Collect fractions and monitor them by TLC.

Isolation: Combine the fractions containing the pure product and remove the solvent under

reduced pressure to yield purified 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde.
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3.2: Spectroscopic Characterization
Self-validation of the final product's identity and purity is essential.

¹H NMR: Expect characteristic signals for the aldehyde proton (~9.8-10.5 ppm), aromatic

protons on both rings (6.8-7.5 ppm), the benzylic methylene protons (~5.1 ppm, singlet), and

the tert-butyl protons (~1.3 ppm, singlet).

¹³C NMR: Key signals include the aldehyde carbonyl (~190 ppm), aromatic carbons (110-160

ppm), the benzylic carbon (~70 ppm), and the quaternary and methyl carbons of the tert-

butyl group.

Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z = 268.3, with

characteristic fragmentation patterns.

Applications in Research and Drug Development
The true value of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde lies in its utility as a versatile

building block. The aldehyde group is a reactive handle for derivatization, enabling access to a

wide array of chemical structures.[1]

Key Transformations

2-(Benzyloxy)-5-(tert-butyl)benzaldehyde

Aldehyde (R-CHO)

A B C D

Click to download full resolution via product page

Caption: The aldehyde as a reactive hub for synthetic diversification.

Key Application Areas:
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Anticancer Agents: Benzyloxybenzaldehyde derivatives have been investigated as inhibitors

of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in cancer stem cells

and associated with chemoresistance.[1]

Neurodegenerative Diseases: The benzyloxy chalcone scaffold, synthesized from benzyloxy

benzaldehydes, has been identified as a promising new class of reversible and selective

monoamine oxidase B (MAO-B) inhibitors for potential use in treating neurodegenerative

disorders.[8]

General Synthetic Chemistry: It serves as a precursor in multi-step syntheses where a

protected salicylaldehyde moiety is required. The benzyloxy group is a stable protecting

group that can be readily removed by catalytic hydrogenation to reveal the free phenol if

needed at a later synthetic stage.

Handling and Storage
For long-term stability, 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde should be stored in a cool,

dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the

aldehyde group to the corresponding carboxylic acid.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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